molecular formula C11H16Br2S B12609038 [(4-Bromophenyl)methyl](diethyl)sulfanium bromide CAS No. 647843-17-2

[(4-Bromophenyl)methyl](diethyl)sulfanium bromide

Cat. No.: B12609038
CAS No.: 647843-17-2
M. Wt: 340.12 g/mol
InChI Key: CMYZZZQLKPANDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .

Properties

CAS No.

647843-17-2

Molecular Formula

C11H16Br2S

Molecular Weight

340.12 g/mol

IUPAC Name

(4-bromophenyl)methyl-diethylsulfanium;bromide

InChI

InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1

InChI Key

CMYZZZQLKPANDZ-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.